molecular formula C17H21N3O7S B574898 FETNIM 前体 CAS No. 163714-99-6

FETNIM 前体

货号 B574898
CAS 编号: 163714-99-6
分子量: 411.429
InChI 键: FEGOOYYSZCDVQQ-HUUCEWRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FETNIM-Precursor is used to synthesize [18F]FETNIM, a marker of tumor hypoxia . It is used in PET (Positron Emission Tomography) studies to evaluate the pharmacokinetic properties and analyze metabolites in human, dog, and rat plasma and urine .


Synthesis Analysis

The synthesis of [18F]FETNIM involves a nucleophilic reaction between 18 F-fluoride and the tosylated precursor, followed by hydrolysis . The decay-corrected synthesis yield of [18F]FETNIM was 13%-20%, and the synthesis time was about 50 minutes .


Molecular Structure Analysis

The chemical structure of FETNIM-Precursor is 1-Fluoro-4-(2-nitro-1H-imidazol-1-yl)-, [R-(R*, S*)]-2,3-butanediol .


Chemical Reactions Analysis

Most of the radioactivity in plasma and urine was the unchanged tracer, whereas rat liver homogenates contained almost only metabolites of [18F]FETNIM . A large variation—3%-70%—in the radioactivity represented by unchanged [18F]FETNIM was found in rat tumor .

科学研究应用

  1. [18F]FETNIM 是用于量化肿瘤患者肿瘤缺氧的有用标记物,能够制定简单的方案来量化其在缺氧肿瘤中的摄取。这在头颈癌患者的动态成像中尤为重要 (Lehtiö 等人,2002)

  2. [18F]FETNIM 的药代动力学特性表明其外周代谢低、脱氟少,并且在缺氧肿瘤组织中具有潜在的代谢滞留。这表明其在癌症患者的 PET 研究中具有潜在用途 (Grönroos 等人,2001)

  3. 使用 [(15)O]H(2)O 和 [(18)F]FETNIM PET 对头颈癌的血流和缺氧进行成像可以深入了解肿瘤缺氧,并且该技术可用于评估缺氧特异性保留 (Lehtiö 等人,2001)

  4. 癌症研究中 [18F]FETNIM 的辐射剂量学研究表明,它通常与其他相关放射性核素成像程序具有相当的辐射剂量,使其成为 PET 成像的安全选择 (Tolvanen 等人,2002)

  5. 将 [18F]FETNIM 作为 PET 示踪剂用于肿瘤缺氧成像的研究表明,它具有区分肿瘤缺氧区域和坏死区域的潜力,使其成为癌症诊断和治疗计划的宝贵工具 (Yang 等人,1995)

作用机制

[18F]FETNIM shows low peripheral metabolism, little defluorination, and possible metabolic trapping in hypoxic tumor tissue . This suggests a potential use for this tracer in PET studies on hypoxia of cancer patients .

未来方向

FETNIM is a promising PET tracer for imaging tumor hypoxia . It has been studied in head and neck, oesophageal, and lung cancer . Future research may focus on developing a clinically feasible imaging protocol for PET studies to evaluate hypoxia-specific binding of [18F]FETNIM in cancer patients .

属性

IUPAC Name

[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGOOYYSZCDVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。